molecular formula C9H8ClNO B1391815 4-Chloro-2-methoxy-5-methylbenzonitrile CAS No. 755027-31-7

4-Chloro-2-methoxy-5-methylbenzonitrile

Cat. No. B1391815
M. Wt: 181.62 g/mol
InChI Key: HDIVCVJDAHCNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-methoxy-5-methylbenzonitrile” is a chemical compound with the molecular formula C9H8ClNO . It has an average mass of 181.619 Da and a monoisotopic mass of 181.029449 Da .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methoxy-5-methylbenzonitrile” consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The presence of the chlorine atom and the nitrile group (-CN) likely contribute to its reactivity.

Scientific Research Applications

Improved Synthesis of Isoquinolin Derivatives

Zheng et al. (2009) reported an efficient synthetic route involving carboxylation and cyclization processes, which could be applicable to the synthesis of derivatives of 4-Chloro-2-methoxy-5-methylbenzonitrile. This method offers better yield and reproducibility compared to traditional methods (Zheng, Wang, Scola, & D'Andrea, 2009).

Novel Synthesis from Vanillin

Sun & Kao (1981) developed a new synthesis method for 3-methoxy-4-chloro-5-nitrobenzonitrile, an intermediate in synthesizing the C_9-N fragment of maytansine, starting from vanillin. This method might offer insights for synthesizing related compounds (Sun & Kao, 1981).

Synthesis of Gefitinib

Jin et al. (2005) described the conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into Gefitinib, a cancer treatment drug. This process involves transfer hydrogenation and Dimroth rearrangement, which could be relevant for the transformation of similar compounds (Jin, Chen, Zou, Shi, & Ren, 2005).

Antitumor Activities

Novel 4-Aminoquinazoline Derivatives

Li (2015) synthesized a series of 4-aminoquinazoline derivatives showing anti-tumor activities. The synthesis involved alkylation, nitration, reduction, and cyclization steps. This research could indicate potential anti-tumor applications for similar benzonitrile derivatives (Li, 2015).

Optical Properties

Aluminum and Zinc Quinolates

Barberis & Mikroyannidis (2006) explored the synthesis of aluminum and zinc complexes with modified 4-methyl(methoxy or chloro)benzaldehyde, examining their optical properties. These findings could be relevant to the development of materials with specific optical characteristics (Barberis & Mikroyannidis, 2006).

Safety And Hazards

The safety data sheet for “4-Chloro-2-methoxy-5-methylbenzonitrile” indicates that it’s intended for research and development use only, and not for medicinal, household, or other uses . Always handle it with appropriate safety measures.

Future Directions

The future directions for “4-Chloro-2-methoxy-5-methylbenzonitrile” are not specified in the available resources. Its use will likely continue to be in the realm of research and development, given its current identified uses .

properties

IUPAC Name

4-chloro-2-methoxy-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIVCVJDAHCNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677810
Record name 4-Chloro-2-methoxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxy-5-methylbenzonitrile

CAS RN

755027-31-7
Record name 4-Chloro-2-methoxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methoxy-5-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methoxy-5-methylbenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methoxy-5-methylbenzonitrile
Reactant of Route 4
4-Chloro-2-methoxy-5-methylbenzonitrile
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-methoxy-5-methylbenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-methoxy-5-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.